molecular formula C19H20FNO3S B11415429 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide

Cat. No.: B11415429
M. Wt: 361.4 g/mol
InChI Key: NWNBFKCHXMYOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a methylbenzamide moiety

Properties

Molecular Formula

C19H20FNO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C19H20FNO3S/c1-14-5-7-16(8-6-14)19(22)21(18-9-10-25(23,24)13-18)12-15-3-2-4-17(20)11-15/h2-8,11,18H,9-10,12-13H2,1H3

InChI Key

NWNBFKCHXMYOQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable benzyl halide (e.g., 3-fluorobenzyl chloride) with the dioxidotetrahydrothiophene intermediate.

    Coupling with 4-methylbenzamide: The final step involves the coupling of the intermediate with 4-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl and benzamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the realm of drug discovery. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that similar compounds with thiophene moieties demonstrate anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, derivatives of thiophene compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Compounds with similar structural characteristics have been reported to possess antimicrobial activity against a range of pathogens. The incorporation of a fluorobenzyl group is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating its action against bacterial strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic disorders. For example, sulfonamide derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets for managing diabetes and Alzheimer's disease respectively .

Case Study 1: Anticancer Evaluation

In a study evaluating various thiophene derivatives for anticancer activity, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide was found to significantly inhibit the proliferation of human breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis as demonstrated by flow cytometry analysis .

Case Study 2: Antimicrobial Testing

A series of tests were conducted against Gram-positive and Gram-negative bacteria, where the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorobenzyl)-4-methylbenzamide: Lacks the dioxidotetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: Lacks the fluorobenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-4-methylbenzamide: Lacks the fluorine atom on the benzyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FNO2SC_{16}H_{18}FNO_2S. The compound features a tetrahydrothiophene ring, a fluorobenzyl group, and a methylbenzamide moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like fluorine enhances the compound's efficacy against microbial strains by increasing its lipophilicity and membrane permeability .

Anti-Parasitic Activity

Research has shown that certain benzamide derivatives demonstrate anti-parasitic activities. For example, compounds targeting Plasmodium falciparum, the causative agent of malaria, have been developed with promising results. The SAR studies suggest that modifications in the benzamide structure can lead to enhanced potency against protozoan parasites .

Neuroprotective Effects

Benzamide derivatives are also being explored for their neuroprotective effects. Some studies indicate that these compounds can improve cognitive functions and may be beneficial in treating neurodegenerative disorders. The mechanism involves inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Tetrahydrothiophene Ring Enhances lipophilicity and membrane penetration
Fluorobenzyl Group Increases binding affinity to target proteins
Methyl Group Modulates steric hindrance and electronic properties

Case Studies

  • Anti-Malarial Activity : A study assessing various benzamide derivatives found that modifications similar to those in this compound significantly improved activity against P. falciparum, with IC50 values indicating potent anti-malarial effects .
  • Neuroprotective Studies : In vitro assays showed that compounds with similar structures exhibited significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. Compounds with a tetrahydrothiophene moiety demonstrated enhanced neuroprotective effects compared to their non-modified counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide, and how are the products characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where 4-methylbenzoyl chloride reacts with a secondary amine containing the tetrahydrothiophen-3-yl and 3-fluorobenzyl groups. Key steps include:

  • Using anhydrous dichloromethane as the solvent and triethylamine as a base to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm amide bond formation and substituent integration. For example, the 3-fluorobenzyl group shows aromatic proton splitting patterns (doublets of doublets) around δ 7.3–7.5 ppm, while the tetrahydrothiophen-3-yl sulfone group exhibits distinct deshielded protons near δ 3.5–4.0 ppm .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer : NMR analysis focuses on:

  • Aromatic regions : Signals for the 3-fluorobenzyl group (δ 6.8–7.6 ppm) and 4-methylbenzamide (δ 7.2–7.8 ppm) with coupling constants (e.g., 3JHF^3J_{H-F}) confirming substitution patterns .
  • Aliphatic regions : Protons on the tetrahydrothiophen-3-yl sulfone (δ 2.5–3.5 ppm) and methyl groups (δ 2.3 ppm for CH3_3).
  • 19F^{19}F-NMR can detect the fluorine atom at δ -110 to -115 ppm .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies (e.g., bond length variations in crystallography vs. NMR-derived conformers) are addressed by:

  • X-ray refinement : Using SHELXL for high-resolution data to model thermal displacement parameters and hydrogen bonding networks .
  • DFT calculations : Comparing experimental NMR shifts with theoretical values (e.g., B3LYP/6-31G* basis sets) to validate stereoelectronic effects .
  • Dynamic NMR : Resolving fluxional behavior in solution (e.g., sulfone ring puckering) that may differ from solid-state structures .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of analogs of this benzamide derivative?

  • Methodological Answer : SAR studies involve:

  • Substituent variation : Modifying the fluorobenzyl group (e.g., 2- or 4-fluoro analogs) or replacing the tetrahydrothiophen-3-yl sulfone with other heterocycles (e.g., piperidine dioxides) .
  • Bioactivity assays : Testing analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate substituent electronegativity or steric bulk with IC50_{50} values .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding poses in target proteins .

Q. What catalytic strategies are effective in the synthesis of similar benzamide derivatives, and how are reaction conditions optimized?

  • Methodological Answer :

  • Palladium catalysis : For cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups. For example, Pd(PPh3_3)4_4 in THF at 80°C with K2_2CO3_3 as a base .
  • Flow chemistry : Continuous reactors for scaling up amide bond formation, reducing reaction times from hours to minutes .
  • Solvent optimization : Replacing dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound, and how are they validated?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., Z’-LYTE kinase assays) with ATP concentrations near KmK_m to measure IC50_{50}. Validate with positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50_{50} determination. Normalize against untreated controls and reference drugs (e.g., doxorubicin) .
  • Target engagement : Cellular thermal shift assays (CETSA) to confirm binding to intended protein targets .

Q. How should researchers handle hazardous reagents during the synthesis of this compound?

  • Methodological Answer :

  • Risk assessment : Pre-reaction analysis for exothermic steps (e.g., acyl chloride reactions) using calorimetry .
  • Safety protocols : Use of fume hoods, blast shields, and personal protective equipment (PPE) when handling 4-methylbenzoyl chloride or fluorinated amines .
  • Waste management : Neutralization of acidic byproducts with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.